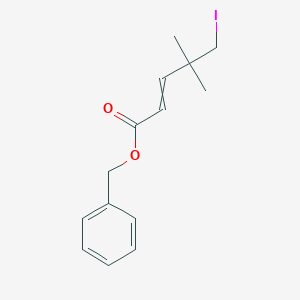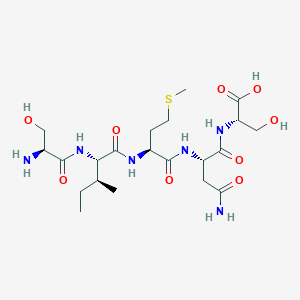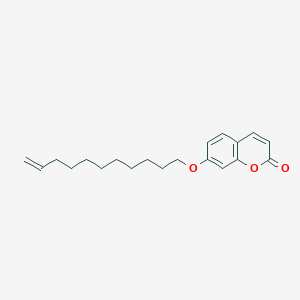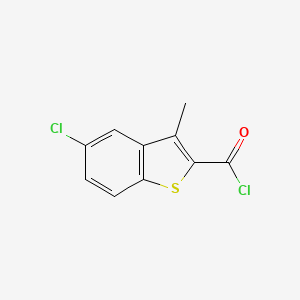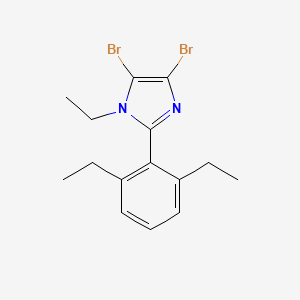
4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole is a synthetic organic compound characterized by the presence of bromine atoms and an imidazole ring.
Preparation Methods
The synthesis of 4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor imidazole compound under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparison with Similar Compounds
4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole can be compared with other similar compounds such as:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Another brominated compound with different structural features and applications.
4,5-Dibromo-2,6-diphenylpyrimidine: A compound with a pyrimidine ring instead of an imidazole ring, leading to different chemical properties and uses.
Properties
CAS No. |
832155-08-5 |
|---|---|
Molecular Formula |
C15H18Br2N2 |
Molecular Weight |
386.12 g/mol |
IUPAC Name |
4,5-dibromo-2-(2,6-diethylphenyl)-1-ethylimidazole |
InChI |
InChI=1S/C15H18Br2N2/c1-4-10-8-7-9-11(5-2)12(10)15-18-13(16)14(17)19(15)6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
POGWJTFBKNLTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(N2CC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


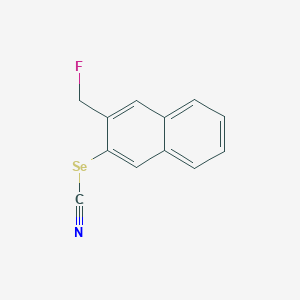
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)

![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
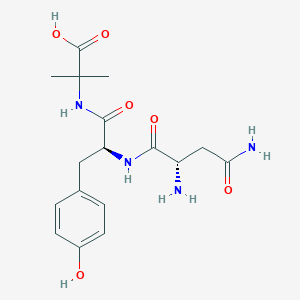
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)
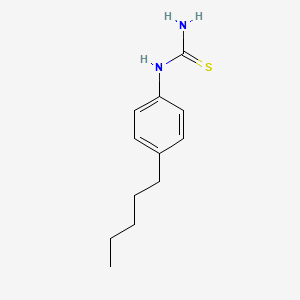
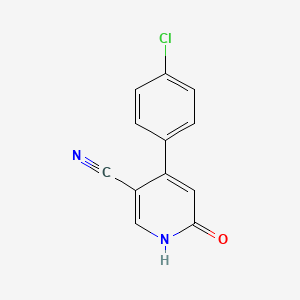
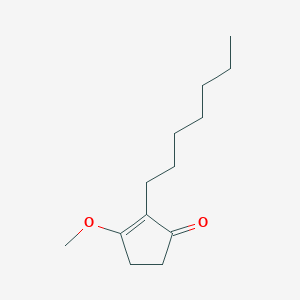
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
